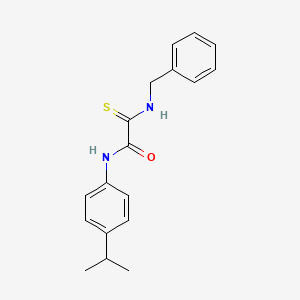

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide

Description

2-(Benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide is a thioxoacetamide derivative featuring a benzylamino group and a 4-isopropylphenyl substituent. The compound’s molecular formula is inferred to be C₁₈H₂₀N₂OS (assuming the isopropyl group replaces butyl/methyl in analogues), with a molecular weight of approximately 324.44 g/mol (calculated from similar compounds in ). Its structure is characterized by:

- A thioxoacetamide backbone (C=S group).

- A benzylamino moiety (C₆H₅CH₂NH-) at position 2.

- A para-isopropylphenyl group (C₆H₄-C₃H₇) as the N-substituent.

This compound’s design aligns with pharmacophore strategies for enhancing lipophilicity and target binding, as seen in analogues with anticancer and enzyme-inhibitory activities .

Properties

IUPAC Name |

2-(benzylamino)-N-(4-propan-2-ylphenyl)-2-sulfanylideneacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2OS/c1-13(2)15-8-10-16(11-9-15)20-17(21)18(22)19-12-14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPQLNNJBXCDJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C(=S)NCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801156622 | |

| Record name | N-[4-(1-Methylethyl)phenyl]-2-[(phenylmethyl)amino]-2-thioxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303091-03-4 | |

| Record name | N-[4-(1-Methylethyl)phenyl]-2-[(phenylmethyl)amino]-2-thioxoacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303091-03-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-(1-Methylethyl)phenyl]-2-[(phenylmethyl)amino]-2-thioxoacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801156622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide typically involves the reaction of benzylamine with 4-isopropylphenyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction proceeds through the formation of an intermediate thiourea, which then undergoes cyclization to form the final thioxoacetamide product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or a thioether.

Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

Key analogues and their properties are summarized below:

Key Observations:

Substituent Effects on Lipophilicity :

- The isopropyl group (in the target compound) enhances lipophilicity compared to methyl () but reduces it compared to cyclohexyl (). This balance may optimize membrane permeability and bioavailability .

- Halogenated analogues (e.g., , Compound 13) exhibit higher molecular weights and polarities due to electronegative Cl substituents .

Thermal Stability :

- Melting points for halogenated derivatives (155–160°C) are lower than those of methoxy- or nitro-substituted analogues (e.g., 206–207°C for indole-containing Compound 10 in ), suggesting weaker intermolecular forces in halogenated systems .

Synthetic Efficiency :

Functional Group Impact on Bioactivity (Inferred from Analogues)

While direct bioactivity data for the target compound are unavailable, insights can be drawn from structurally related molecules:

- Thiazolidinedione hybrids (e.g., , Compound 5e) exhibit anticancer properties due to the 2,4-dioxothiazolidine moiety, which inhibits kinases or transcription factors .

- Halogenated derivatives (e.g., , Compound 13) show enhanced antibacterial activity, attributed to the electron-withdrawing effects of Cl improving target binding .

- Cyclohexylphenyl analogues () demonstrate improved metabolic stability over alkylphenyl variants, likely due to steric shielding of the amide bond .

Computational and Analytical Data

- Elemental Analysis : Analogues in and show <1% deviation between calculated and observed C/H/N/S/O content, confirming synthetic precision .

Biological Activity

2-(benzylamino)-N-(4-isopropylphenyl)-2-thioxoacetamide, an organic compound with a complex structure, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzylamino group, an isopropylphenyl group, and a thioxoacetamide moiety. Its unique structure allows for various interactions with biological targets.

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 303091-03-4 |

| Molecular Formula | C16H20N2OS |

| Molecular Weight | 288.41 g/mol |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.

- Case Study : In vitro studies demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) in the low micromolar range .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. It appears to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle progression.

- Research Findings : In studies involving human breast cancer cells (MCF-7), treatment with this compound resulted in significant reductions in cell viability and increased levels of apoptotic markers .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, including:

- Enzyme Inhibition : The thioxo group may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation : The benzylamino group can form hydrogen bonds with receptors, potentially altering signaling pathways.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds.

| Compound Name | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2-(benzylamino)-N-(4-methylphenyl)-2-thioxoacetamide | Moderate | Low |

| 2-(benzylamino)-N-cyclohexyl-2-thioxoacetamide | Low | Moderate |

| This compound | High | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.